molecular formula C8H16N2O B14363397 3,5-Dimethylpiperidine-1-carboxamide CAS No. 90184-85-3

3,5-Dimethylpiperidine-1-carboxamide

Cat. No.: B14363397
CAS No.: 90184-85-3
M. Wt: 156.23 g/mol
InChI Key: GWBPPVRNJSQVHA-UHFFFAOYSA-N
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Description

3,5-Dimethylpiperidine-1-carboxamide is a chemical compound with the molecular formula C8H16N2O It is a derivative of piperidine, a six-membered heterocyclic amine

Preparation Methods

Synthetic Routes and Reaction Conditions

3,5-Dimethylpiperidine-1-carboxamide can be synthesized through several methods. One common approach involves the hydrogenation of 3,5-dimethylpyridine. This process typically uses a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures . Another method involves the reduction of 3,5-dimethylpyridine with lithium triethylborohydride .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethylpiperidine-1-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

3,5-Dimethylpiperidine-1-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

    Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3,5-Dimethylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylpiperidine: Another derivative of piperidine with similar structural features but different chemical properties.

    Piperidine: The parent compound of 3,5-Dimethylpiperidine-1-carboxamide, widely used in organic synthesis.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the synthesis of specialized organic molecules .

Properties

CAS No.

90184-85-3

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

3,5-dimethylpiperidine-1-carboxamide

InChI

InChI=1S/C8H16N2O/c1-6-3-7(2)5-10(4-6)8(9)11/h6-7H,3-5H2,1-2H3,(H2,9,11)

InChI Key

GWBPPVRNJSQVHA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)C(=O)N)C

Origin of Product

United States

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